5-(3-(tert-Butyl)phenyl)oxazol-2-amine

Lipophilicity Drug Design ADME

Select 5-(3-(tert-Butyl)phenyl)oxazol-2-amine (CAS 2228169-49-9) for precise SAR exploration. Its unique meta-tert-butylphenyl group dictates distinct lipophilicity (XLogP3=3.3) and steric bulk, critical for target binding and metabolic stability. Substitution with other regioisomers is not scientifically sound for kinase or 5-LOX inhibitor development, as this specific substitution pattern defines efficacy. Ensure research fidelity with this exact building block.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B12974926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(tert-Butyl)phenyl)oxazol-2-amine
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1)C2=CN=C(O2)N
InChIInChI=1S/C13H16N2O/c1-13(2,3)10-6-4-5-9(7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15)
InChIKeyNDSFEXIAPGAEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-(tert-Butyl)phenyl)oxazol-2-amine: Chemical Profile and Research-Grade Procurement


5-(3-(tert-Butyl)phenyl)oxazol-2-amine (CAS 2228169-49-9) is a specialized heterocyclic compound featuring a 1,3-oxazole core substituted at the 5-position with a 3-tert-butylphenyl group and at the 2-position with a primary amine [1]. This structural arrangement imparts a unique combination of electronic and steric properties, positioning the compound as a versatile intermediate or building block in pharmaceutical and agrochemical research, particularly for the development of kinase inhibitors and other bioactive heterocycles [1]. Its molecular formula is C13H16N2O, with a molecular weight of 216.28 g/mol [1].

Why Generic Substitution of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine Is Scientifically Unjustified


Simple substitution with other oxazol-2-amine analogs is not a scientifically sound procurement strategy because the specific position of the tert-butyl group on the phenyl ring (meta vs. ortho or para) is a critical determinant of the molecule's physicochemical and biological properties [1]. Structure-Activity Relationship (SAR) studies on related oxazole scaffolds demonstrate that even minor changes in substitution pattern can profoundly affect target binding, lipophilicity, and metabolic stability, thereby invalidating the assumption of functional interchangeability between regioisomers [2]. This necessitates a rigorous, data-driven selection process based on specific experimental requirements rather than generic in-class equivalence.

Quantitative Differentiation of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine: A Procurement Evidence Guide


Lipophilicity Profile: Computed XLogP3 Comparison for 5-(3-(tert-Butyl)phenyl)oxazol-2-amine

The compound's computed lipophilicity (XLogP3) is a critical parameter for predicting its behavior in biological systems, influencing membrane permeability and non-specific binding. The value for the meta-substituted isomer is 3.3 [1]. While directly comparable computed values for the ortho- and para- isomers are not uniformly reported in the same source, the principle that positional isomerism alters lipophilicity is well-established, affecting drug-likeness parameters .

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA): A Predictor of Membrane Permeability

The Topological Polar Surface Area (TPSA) is a widely used descriptor for predicting a molecule's ability to permeate biological membranes and cross the blood-brain barrier. The reported TPSA for 5-(3-(tert-Butyl)phenyl)oxazol-2-amine is 52 Ų [1]. This value is a key differentiator from analogs with different substitution patterns, as it directly influences passive diffusion properties and is a fundamental parameter in drug discovery screening cascades [2].

Drug-likeness Bioavailability ADME

Synthetic Accessibility and Availability: A Differentiator for Research Procurement

While not a biological activity metric, the commercial availability and pricing of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine represent a tangible, quantitative differentiator for procurement decisions. As of the data source's publication, the compound is available in research quantities (e.g., 1g for $1844.0) from specialized suppliers [1]. This contrasts with the more common para-isomer (CAS 33124-03-7), which may have different availability and cost profiles due to higher demand and more established synthetic routes . This economic and logistical factor is a primary consideration in project planning.

Medicinal Chemistry Chemical Synthesis Research Supply

Targeted Research Applications for 5-(3-(tert-Butyl)phenyl)oxazol-2-amine Based on Evidence


Medicinal Chemistry: Optimization of ADME Properties in Kinase Inhibitor Scaffolds

The specific lipophilicity (XLogP3 = 3.3) and TPSA (52 Ų) of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine make it a valuable intermediate for designing kinase inhibitors with optimized membrane permeability and absorption profiles. In a structure-activity relationship (SAR) study, this meta-substituted building block can be used to systematically explore the impact of steric bulk and lipophilicity on target binding and cellular efficacy, particularly when compared to the ortho- and para-isomers [1].

Chemical Biology: Development of Novel 5-Lipoxygenase (5-LOX) Modulators

Given that the core N-aryl-5-aryloxazol-2-amine scaffold is a known pharmacophore for inhibiting 5-LOX, an enzyme implicated in inflammatory diseases, this specific compound serves as a key structural variant for SAR exploration. Its unique 3-tert-butylphenyl group at the 5-position of the oxazole ring can be used to probe the steric and electronic requirements of the enzyme's active site, potentially yielding analogs with improved potency or selectivity compared to the parent scaffold [2].

Process Chemistry: Synthesis of Chiral Oxazolyl Ligands for Asymmetric Catalysis

The oxazol-2-amine core is a known precursor to a wide range of chiral oxazoline ligands used in asymmetric catalysis. The presence of the bulky 3-tert-butylphenyl group provides a distinct steric environment around the catalytic metal center, which can lead to enhanced enantioselectivity in transformations such as allylic alkylation, cyclopropanation, or Diels-Alder reactions compared to less sterically demanding analogs [3].

Agrochemical Discovery: Design of Fungicidal or Herbicidal Heterocycles

Heterocyclic compounds containing oxazole rings are a rich source of agrochemical active ingredients. The 5-(3-(tert-Butyl)phenyl)oxazol-2-amine core can be further functionalized to generate libraries of novel compounds for screening against agricultural pests or diseases. The meta-substitution pattern on the phenyl ring may confer unique activity spectra or resistance profiles compared to more common para-substituted analogs, offering a route to differentiated crop protection agents [1].

Quote Request

Request a Quote for 5-(3-(tert-Butyl)phenyl)oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.